N2-(4-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
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Description
N2-(4-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6 and its molecular weight is 431.37. The purity is usually 95%.
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Scientific Research Applications
Aromatic Polyamides and Polyimides
High-Performance Polymers
Aromatic polyamides derived from unsymmetrical diamines containing heterocyclic moieties have been synthesized. These materials exhibit high thermal stability, with glass transition temperatures above 290°C and 5% weight loss temperatures in nitrogen exceeding 490°C. The polymers are soluble in a variety of organic solvents, indicating their potential in high-performance applications due to their processability and thermal properties (Lin Cheng, X. Jian, S. Mao, 2002).
Advanced Material Properties
Novel soluble aromatic polyamides containing pyridine moieties were developed, showcasing low dielectric constants, high transparency, and excellent thermal stability. These materials are amorphous, demonstrating flexibility and strength in film form, which could be advantageous for electronic applications due to their electrical and optical properties (Feihua Zou, H. Wen, Tao Yan, Mingzhong Cai, 2016).
Molecular Structure Analysis
The structure of related compounds, such as cycloguanil hydrochloride, was examined through neutron diffraction, revealing intricate details about the molecular geometry and hydrogen bonding patterns. This type of structural analysis is crucial for understanding the molecular basis of the material properties and for designing new compounds with targeted functionalities (C. Schwalbe, G. Williams, T. Koetzle, 1989).
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(3,4-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6.ClH/c1-14-5-8-18(13-15(14)2)24-20-25-19(23-17-9-6-16(22)7-10-17)26-21(27-20)28-11-3-4-12-28;/h5-10,13H,3-4,11-12H2,1-2H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSOFRSCJDUQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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